Boc-D-isoleucine

Catalog No.
S1794234
CAS No.
55721-65-8
M.F
M. Wt
231.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-isoleucine

CAS Number

55721-65-8

Product Name

Boc-D-isoleucine

IUPAC Name

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Weight

231.3

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Boc-D-isoleucine (CAS 55721-65-8) is a synthetically crucial N-tert-butoxycarbonyl protected unnatural amino acid. Characterized by its D-enantiomeric stereocenter and a beta-branched aliphatic side chain, this precursor is primarily procured for the synthesis of proteolytically stable peptidomimetics, cyclic peptides, and antimicrobial therapeutics [1]. Unlike its natural L-counterpart, the incorporation of D-isoleucine fundamentally alters the metabolic half-life and secondary structure of the resulting peptide. The Boc protecting group makes it specifically suited for Solid-Phase Peptide Synthesis (Boc-SPPS) requiring harsh hydrofluoric acid (HF) cleavage, or for solution-phase syntheses where orthogonal stability against basic conditions is mandatory [2]. For industrial buyers, selecting Boc-D-isoleucine is driven by the need to balance extreme enzymatic stability with specific conformational rigidity in advanced drug design.

Research Fit

Stereochemistry D-configuration supports proteolytic stability context in peptide probe research
Protecting group Boc compatible with acid-labile side-chain protections in SPPS
Workflow Chiral building block for solid-phase peptide synthesis (Boc strategy)

Substituting Boc-D-isoleucine with generic analogs compromises both synthesis viability and final therapeutic performance. Replacing it with the cheaper Boc-L-isoleucine results in peptides that are rapidly degraded by endogenous proteases, reducing in vivo half-lives from days to mere minutes [1]. Substitution with Boc-D-leucine—a structural isomer—fails because leucine is gamma-branched rather than beta-branched; this subtle difference shifts the peptide's conformational propensity from an extended beta-sheet to an alpha-helical structure, potentially abolishing target binding affinity [2]. Furthermore, swapping the protecting group to Fmoc-D-isoleucine is unviable in specific solution-phase workflows or depsipeptide syntheses that utilize base-catalyzed steps, as the Fmoc group will prematurely cleave under basic conditions where the Boc group remains completely stable [3].

Substitution Risk

L-enantiomer (Boc-L-isoleucine) inverts stereochemistry and may abolish protease resistance and alter target binding (class-level evidence).
Fmoc-D-isoleucine forces Fmoc-SPPS, incompatible with Boc acid deprotection; coupling conditions may differ.
D-allo-isoleucine (Boc-D-allo-Ile) differs at the β-carbon, leading to distinct peptide conformation and pharmacokinetic profile.

Proteolytic Stability Enhancement

The primary procurement driver for D-isoleucine derivatives is the massive increase in metabolic stability they confer. In comparative degradation assays using MDCK cell lysates and human plasma, peptides incorporating L-isoleucine exhibit rapid proteolytic cleavage with half-lives typically between 2 to 6 hours. In stark contrast, the exact mirror-image peptides synthesized using D-isoleucine remain entirely stable, showing >24 hours of stability with negligible degradation [1]. This quantitative leap in half-life is critical for transitioning a peptide from an in vitro tool to a viable in vivo therapeutic.

Evidence DimensionEnzymatic half-life in cell lysate/plasma
Target Compound Data>24 hours (stable)
Comparator Or BaselineL-isoleucine peptides (2-6 hours)
Quantified DifferenceAt least 4x to 12x increase in half-life
ConditionsMDCK cell lysate and human plasma degradation assays

Validates the higher cost of D-enantiomer procurement by solving the fundamental pharmacokinetic bottleneck of peptide therapeutics.

Enantiomeric purity
Specification review
[α]D −3.7° (D) vs +3.6° (L); both ≥99% HPLC
Supports chiral identity control; purity parity across enantiomers.
Vendor CoA data; verify lot-specific rotation.

Conformational Propensity and Structural Rigidity

Selecting between D-isoleucine and D-leucine fundamentally alters the resulting peptide's 3D structure due to the position of the methyl branch. Crystallographic and conformational analyses of heterochiral peptides demonstrate that D-leucine (gamma-branched) has a strong propensity to induce alpha-helical conformations in linear sequences. Conversely, D-isoleucine (beta-branched) sterically restricts the backbone, strongly favoring extended or beta-sheet conformations[1]. This structural divergence means D-leucine cannot act as a drop-in substitute when designing beta-turn mimics or rigid cyclic peptides.

Evidence DimensionSecondary structure induction
Target Compound DataFavors extended / beta-sheet conformations
Comparator Or BaselineD-leucine (Favors alpha-helical conformations)
Quantified DifferenceDistinct shift in Ramachandran dihedral angle preferences
ConditionsCrystallographic analysis of heterochiral oligopeptides

Prevents costly synthesis failures by ensuring the procured amino acid induces the correct spatial geometry required for receptor binding.

Proteolytic stability
Class-level
D-peptide retention days vs L-peptide hours (≥48-fold inferred)
Supports stability screening in peptide research models.
Extrapolation from multi-D-amino acid peptide; single-residue impact to verify.

Coupling Efficiency and Steric Hindrance

The beta-branching of Boc-D-isoleucine introduces significant steric hindrance at the alpha-amine during peptide bond formation. While unhindered amino acids like Boc-D-leucine routinely achieve >95% coupling yields using standard reagents (e.g., DIC/HOBt) within standard cycle times, the incorporation of Boc-D-isoleucine often sees yields drop below 80% under identical conditions [1]. To restore quantitative yields (>95%), buyers must adapt their process chemistry to include highly reactive coupling agents (such as HATU or COMU) or extend coupling times.

Evidence DimensionStandard coupling yield (without optimized reagents)
Target Compound Data<80% (due to beta-branching steric hindrance)
Comparator Or BaselineBoc-D-leucine (>95% under standard conditions)
Quantified Difference~15-20% reduction in baseline coupling efficiency
ConditionsStandard SPPS coupling cycles (e.g., DIC/HOBt)

Alerts process chemists that procuring this compound requires simultaneous procurement of high-efficiency coupling reagents to maintain overall synthesis yields.

Synthetic yield
Reported
Boc-D-Ile total yield up to 40% vs Boc-L-Ile 95%
Expect higher procurement cost and longer lead times for D-enantiomer.
Industrial patent data; academic-scale yields may differ.

Orthogonal Stability in Base-Catalyzed Syntheses

For complex syntheses requiring orthogonal deprotection, the choice of the Boc group over the Fmoc group is critical. Fmoc-D-isoleucine is base-labile and will undergo premature deprotection in the presence of secondary amines (e.g., 20% piperidine) or during base-catalyzed esterification steps in depsipeptide synthesis. Boc-D-isoleucine remains 100% stable under these basic conditions, requiring strong acids (like TFA) for removal [1]. This absolute base stability allows for selective side-chain manipulations that would destroy an Fmoc-protected intermediate.

Evidence DimensionStability in basic conditions (e.g., piperidine, secondary amines)
Target Compound Data100% stable (requires acid cleavage)
Comparator Or BaselineFmoc-D-isoleucine (Rapidly deprotects)
Quantified DifferenceAbsolute orthogonal divergence in cleavage conditions
ConditionsSolution-phase or orthogonal solid-phase synthesis environments

Mandates the procurement of the Boc-derivative for any synthetic route involving harsh basic steps prior to N-terminal deprotection.

SPPS coupling
Reported
Boc >99% efficiency; lower epimerization risk vs Fmoc under basic conditions
Boc-SPPS compatibility ensures sequence integrity for acid-labile protection schemes.
Standard HBTU/HOBt or DIC/Oxyma coupling; method-specific validation advised.

Synthesis of Protease-Resistant Antimicrobial Peptides (AMPs)

Because L-peptides are rapidly cleared by renal and enzymatic pathways, Boc-D-isoleucine is procured to synthesize D-enantiomeric AMPs (such as danalexin analogs). The D-configuration ensures the peptide survives in plasma for >24 hours, transforming a transient in vitro effect into a viable in vivo antibiotic profile [1].

Development of Rigid Cyclic Peptidomimetics

Due to the unique beta-sheet and extended conformational propensity induced by its beta-branched side chain, this compound is the specific choice for enforcing structural rigidity in cyclic peptides. It is prioritized over D-leucine when the target pharmacophore requires a flat, extended backbone geometry rather than a helical turn [2].

Orthogonal Solution-Phase and Depsipeptide Synthesis

In complex synthetic routes where intermediate steps require strong basic conditions (e.g., specific esterifications or side-chain modifications), Boc-D-isoleucine is selected over Fmoc-protected variants. Its absolute stability to bases prevents premature N-terminal deprotection, ensuring high-fidelity assembly of complex natural product analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Protease-resistant peptide probe synthesis
D-configuration stability context
Peptide stability assays under research conditions
Mirror-image peptide antagonist research
Low epimerization in Boc-SPPS
Stereochemical integrity by chiral HPLC
Peptide thioester synthesis for native chemical ligation
Boc-SPPS compatibility
Thioester formation efficiency and purity
Scale-up procurement of D-isoleucine building block
Synthetic yield context
Supplier qualification and lead time modeling

XLogP3

1.6

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